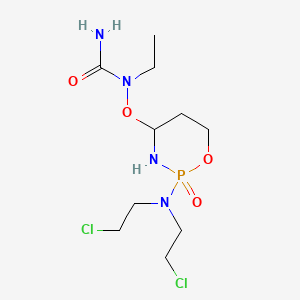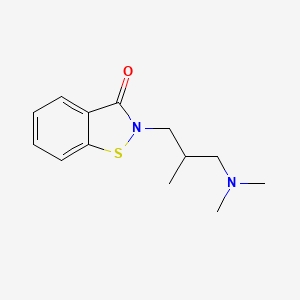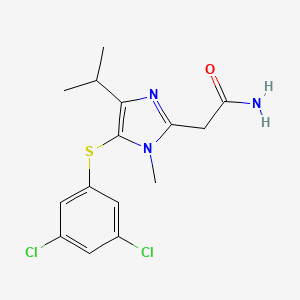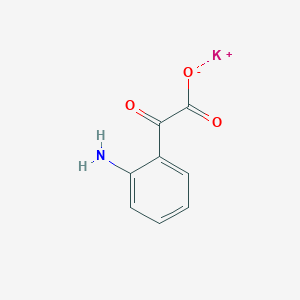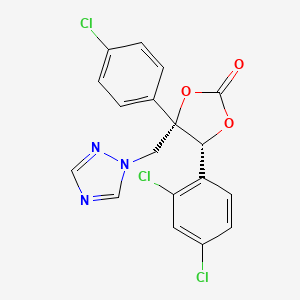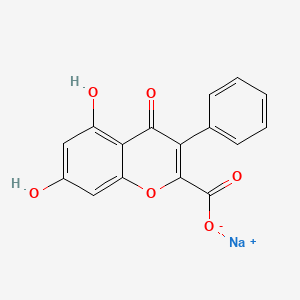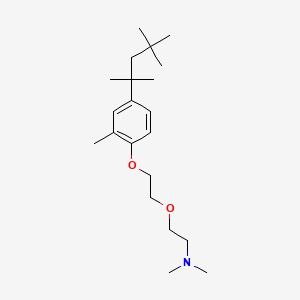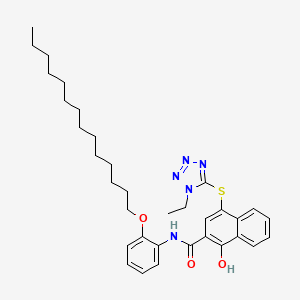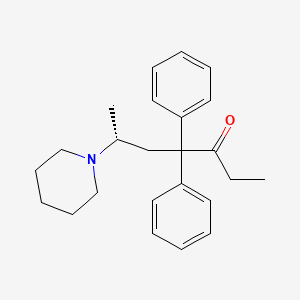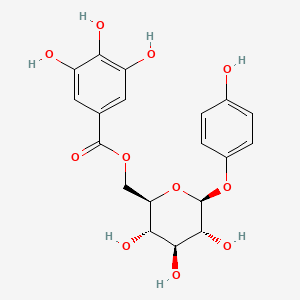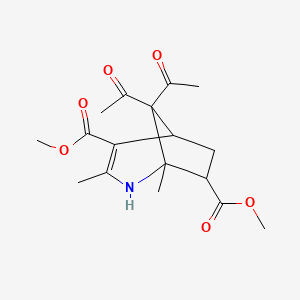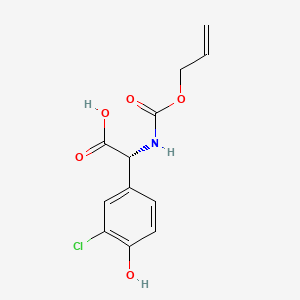![molecular formula C17H15ClN2OS B12694241 6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one CAS No. 85169-26-2](/img/structure/B12694241.png)
6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethylamino group, and a benzo[B]thiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the benzo[B]thiophene core, followed by the introduction of the chloro and dimethylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is usually purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one
- 6-Chloro-2-[[4-(methylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one
- 6-Chloro-2-[[4-(ethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement. The presence of the dimethylamino group, in particular, can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
85169-26-2 |
|---|---|
Formule moléculaire |
C17H15ClN2OS |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
6-chloro-2-[4-(dimethylamino)phenyl]imino-4-methyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C17H15ClN2OS/c1-10-8-11(18)9-14-15(10)16(21)17(22-14)19-12-4-6-13(7-5-12)20(2)3/h4-9H,1-3H3 |
Clé InChI |
WMIXBYOQXRAJMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)C(=NC3=CC=C(C=C3)N(C)C)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


